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Compound of Interest

Compound Name: 2-Amino-9-fluorenone

Cat. No.: B160198

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
Amino-9-fluorenone, a crucial organic compound utilized in advanced synthesis and as a
fluorescent probe.[1] The following sections present quantitative spectral data from Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along
with detailed experimental protocols for data acquisition. This document is intended for
researchers, scientists, and professionals in the field of drug development and materials
science.

Spectroscopic Data Summary

The spectral data for 2-Amino-9-fluorenone (CAS No: 3096-57-9, Molecular Formula:
C13HoNO) provides critical insights into its molecular structure and electronic properties.[2] The
following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR, and
UV-Vis spectroscopy.

Table 1: *H NMR Spectral Data for 2-Amino-9-fluorenone
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.55 d 1.2 H-8
7.38 dd 75,12 H-6
7.32 d 7.5 H-5
7.25 d 7.9 H-4
7.13 t 7.3 H-7
6.96 d 2.2 H-1
6.71 dd 79,22 H-3
3.91 br s - -NH:z

Data obtained in CDCls at 399.65 MHz.[3][4]

Table 2: **C NMR Spectral Data for 2-Amino-9-fluorenone

Chemical Shift (8) ppm Assighment
194.3 C-9 (C=0)
155.0 C-2

144.9 C-4a
135.1 C-5a
134.6 C-9a
1295 C-7

124.7 C-6

120.7 C-8

118.0 C-3

115.5 C-1

110.0 C-4
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Predicted data, consistent with spectra obtained in CDCls.[2][5]

Table 3: Key IR Absorption Bands for 2-Amino-9-

fluorenone
Wavenumber (cm~2) Functional Group Assignment
3400-3200 N-H stretch (amine)
3100-3000 C-H stretch (aromatic)
~1712 C=0 stretch (ketone)
~1600 C=C stretch (aromatic)
~1200 C-N stretch (amine)

Data consistent with spectra obtained from KBr disc or nujol mull.[2][6]

Table 4: UV-Vis Absorption Maxima for 2-Amino-9-

fluorenone
Wavelength (Amax) nm Solvent
~260 Methanol
~300 Methanol
~420 Methanol

General absorption regions for fluorenone derivatives.[7][8]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra to elucidate the carbon-hydrogen framework of 2-
Amino-9-fluorenone.
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Methodology:

o Sample Preparation: A sample of 2-Amino-9-fluorenone (approximately 5-10 mg for *H
NMR, 20-50 mg for 33C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.[3] The
solution is transferred to a 5 mm NMR tube.

 Instrumentation: Spectra are acquired on a Bruker DMX-500 spectrometer or a similar
instrument operating at a frequency of 400 MHz or higher for protons.[9]

o Data Acquisition:

o 'H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation
delay are optimized.

o 183C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger
number of scans is typically required due to the lower natural abundance of the 13C
isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase
corrected, and baseline corrected. Chemical shifts are referenced to the internal standard
(TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Amino-9-fluorenone.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 2-Amino-9-fluorenone is ground with about 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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e Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, such as a Bruker Tensor 27 FT-IR.[10]

o Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr
pellet) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and
the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-
400 cm™1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to yield
the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within 2-Amino-9-fluorenone.
Methodology:

o Sample Preparation: A dilute solution of 2-Amino-9-fluorenone is prepared in a UV-grade
solvent, such as methanol or hexane.[8] The concentration is adjusted to ensure that the
maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0
absorbance units).

¢ Instrumentation: The absorption spectrum is measured using a dual-beam UV-Vis
spectrophotometer, such as a Cary 50.[8]

o Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample
cuvette is then placed in the sample beam path, and the spectrum is scanned over a range
of approximately 200-800 nm.

o Data Processing: The instrument software automatically subtracts the reference spectrum
from the sample spectrum to provide the final absorption spectrum of the compound. The
wavelengths of maximum absorbance (Amax) are then identified.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-9-fluorenone.
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Workflow for Spectroscopic Analysis of 2-Amino-9-fluorenone
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Caption: General workflow for the spectroscopic characterization of 2-Amino-9-fluorenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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